

experimental protocol for synthesis of 6-Chloro-2(1H)-quinoxalinone

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Compound of Interest

Compound Name: 6-Chloro-2(1H)-quinoxalinone

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Application Notes: Synthesis of 6-Chloro-2(1H)-quinoxalinone

Introduction

6-Chloro-2(1H)-quinoxalinone is a crucial intermediate in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals. The quinoxalinone core is a significant pharmacophore, and its derivatives have garnered attention for their diverse therapeutic applications. This document provides a detailed experimental protocol for the synthesis of **6-Chloro-2(1H)-quinoxalinone**, along with a comparison of different synthetic strategies.

Synthetic Strategies Overview

Several synthetic routes to **6-Chloro-2(1H)-quinoxalinone** have been reported, primarily starting from substituted anilines. A common approach involves the cyclization of a suitably substituted o-phenylenediamine derivative. One effective method begins with 2-chloro-6-nitroacetanilide, which undergoes an intramolecular cyclization followed by a selective reduction of the resulting N-oxide to yield the target compound.[1] Another strategy employs the acylation of 4-chloro-2-nitrophenylamine with chloroacetyl chloride, followed by reduction of the nitro group and subsequent cyclization.[2][3] A variation of this starts from p-chloroaniline, involving nitration, protection, reduction, and cyclization.[4] A classical approach also involves the condensation of an appropriate o-phenylenediamine with chloroacetic acid, followed by

oxidation.[2] The choice of method can be influenced by factors such as starting material availability, desired yield, and scalability.

Data Presentation: Comparison of Synthetic Protocols

Parameter	Method 1: From 2-chloro-6-nitroacetanilide[1]	Method 2: From 4-chloro-2-nitrophenylamine[2][3]	Method 3: Classical Approach[2]
Starting Material(s)	2-chloro-6-nitroacetanilide	4-chloro-2-nitrophenylamine, Chloroacetyl chloride	o-phenylenediamine derivative, Chloroacetic acid
Key Steps	1. Alkaline cyclization to N-oxide 2. Catalytic hydrogenation (reduction of N-oxide)	1. Acylation 2. Catalytic hydrogenation (reduction of nitro group) 3. Cyclization	1. Condensation to 3,4-dihydroquinoxalin-2(1H)-one 2. Oxidation
Reagents & Catalysts	NaOH, Pd-Pt/C, H ₂	Toluene, Pd/C, H ₂	Ammonium carbonate or buffer, H ₂ O ₂ /NaOH
Reaction Conditions	Cyclization: 60°C Hydrogenation: 80-90°C, 1.3 MPa H ₂	Not specified in detail	Not specified in detail
Reported Yield	87.7%	Not specified	40-80%
Advantages	High yield, detailed protocol available	Standard route	Good yield with optimized buffer
Disadvantages	Requires high-pressure hydrogenation	Potential for dechlorination side reactions	pH control can be critical

Experimental Protocol: Synthesis from 2-chloro-6-nitroacetanilide

This protocol is based on the method reported in patent CN200410022522, which provides a high-yield synthesis of **6-Chloro-2(1H)-quinoxalinone**.^[1]

Materials:

- 2-chloro-6-nitroacetanilide (95%)
- Sodium hydroxide (NaOH)
- Palladium-Platinum on carbon catalyst (Pd-Pt/C)
- Hydrochloric acid (HCl)
- Water
- Nitrogen gas (N₂)
- Hydrogen gas (H₂)

Equipment:

- High-pressure reactor
- Reaction flask
- Stirrer
- Heating mantle
- Filtration apparatus
- pH meter or pH paper

Procedure:

Step 1: Cyclization to 2-Hydroxy-6-chloroquinoxaline-4-oxide

- Prepare a solution of sodium hydroxide by dissolving 5.0 g of NaOH in water to make a 13.5% (w/w) solution.

- In a suitable reaction flask, add 6.5 g of 2-chloro-6-nitroacetanilide (95%) to the sodium hydroxide solution at 60°C.
- Stir the mixture at 60°C for 1.0 hour. The reaction mixture containing the 2-Hydroxy-6-chloroquinoxaline-4-oxide intermediate is used directly in the next step.

Step 2: Reduction of the N-oxide

- Transfer the reaction mixture from Step 1 directly into a high-pressure reactor.
- Dilute the mixture with 50 mL of water.
- Add 65 mg of Pd-Pt/C hydrogenation catalyst to the reactor.
- Seal the reactor and purge it with nitrogen gas three times to remove any air.
- Following the nitrogen purge, replace the atmosphere with hydrogen gas by purging three times.
- Heat the reactor to a temperature of 80-90°C.
- Pressurize the reactor with hydrogen gas to 1.3 MPa.
- Stir the reaction mixture under these conditions for 2 hours.

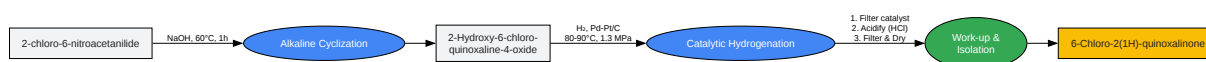
Step 3: Work-up and Isolation

- After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.
- Remove the reaction mixture from the reactor.
- Filter the mixture to remove the Pd-Pt/C catalyst.
- Acidify the filtrate with hydrochloric acid to precipitate the product.
- Collect the resulting solid by filtration.
- Wash the solid with water to remove any residual salts.

- Dry the solid to obtain **6-Chloro-2(1H)-quinoxalinone** as a light orange solid.

Characterization: The purity of the final product can be analyzed by high-performance liquid chromatography (HPLC).

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **6-Chloro-2(1H)-quinoxalinone**.

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